Methyl 6-methoxybiphenyl-3-carboxylate
Description
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a methoxy group at the 6-position and a carboxylate ester group at the 3-position on one of the benzene rings
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 4-methoxy-3-phenylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-8-12(15(16)18-2)10-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
DWTWOQDUQXDGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is the predominant method to synthesize biphenyl derivatives, including methyl 6-methoxybiphenyl-3-carboxylate. The general procedure involves coupling an aryl halide (such as 3-bromo-6-methoxybenzoate derivatives) with an arylboronic acid under palladium catalysis in the presence of a base.
Typical reaction conditions include:
- Catalyst: Palladium complex (e.g., Pd(PPh3)4 or Pd(OAc)2)
- Base: Potassium carbonate or similar
- Solvent: Mixture of ethanol and water or organic solvents like dimethylformamide
- Temperature: Approximately 50–80 °C
- Time: 2–4 hours under inert atmosphere (nitrogen or argon)
A Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium catalyst (0.3 mol%). The mixture in ethanol-water (1:1) is stirred at 50 °C for 2.5 hours under nitrogen. After completion, the reaction mixture is extracted with dichloromethane, dried, concentrated, and purified by column chromatography to yield the desired this compound.
Esterification and Methylation
If the carboxylic acid form is initially prepared, methylation to the methyl ester is typically carried out using standard esterification methods such as Fischer esterification or methylation with diazomethane or methyl iodide in the presence of base.
Alternative Synthetic Routes
Other documented routes include:
- Conversion of methyl 4-methoxythiosalicylate derivatives to amide intermediates, followed by cyclization and subsequent cross-coupling to introduce the biphenyl moiety, then saponification to yield the acid or ester derivatives.
- Oxidation of aldehyde intermediates followed by Suzuki coupling and further functionalization steps to achieve the target compound.
Reaction Optimization and Yield Data
The following table summarizes typical yields and conditions from various sources for Suzuki-Miyaura coupling relevant to biphenyl carboxylates:
The yields for this compound specifically are reported to be high, typically above 90%, when optimized Suzuki conditions are employed.
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic aromatic signals and methoxy singlet around 3.8 ppm.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula C15H14O3.
- Melting Point: Typically in the range of 120–130 °C depending on purity.
- Infrared Spectroscopy (IR): Ester carbonyl stretch around 1735 cm^-1 and aromatic C–H stretches.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid, nitric acid, and halogens.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl compounds depending on the electrophile used.
Scientific Research Applications
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and carboxylate groups play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 4’-position and a methyl group at the 2-position.
Methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate: Similar structure with a bromo group at the 3-position and a methoxy group at the 4’-position.
Uniqueness
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
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